molecular formula C11H14BrNO3 B8422984 N-(2-bromobenzyl)-2,2-dimethoxyacetamide

N-(2-bromobenzyl)-2,2-dimethoxyacetamide

Cat. No.: B8422984
M. Wt: 288.14 g/mol
InChI Key: IJDPSFCLKSBTTK-UHFFFAOYSA-N
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Description

N-(2-bromobenzyl)-2,2-dimethoxyacetamide is an acetamide derivative featuring a 2-bromobenzyl group attached to the nitrogen atom and two methoxy groups on the α-carbon of the acetamide moiety. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis. For instance, bromobenzyl-substituted acetamides are frequently explored for their bioactivity, such as anticoagulant or antimicrobial effects . The dimethoxy groups may enhance solubility in polar solvents compared to non-polar derivatives, a hypothesis supported by trends in LogP values of related compounds .

Properties

Molecular Formula

C11H14BrNO3

Molecular Weight

288.14 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-2,2-dimethoxyacetamide

InChI

InChI=1S/C11H14BrNO3/c1-15-11(16-2)10(14)13-7-8-5-3-4-6-9(8)12/h3-6,11H,7H2,1-2H3,(H,13,14)

InChI Key

IJDPSFCLKSBTTK-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)NCC1=CC=CC=C1Br)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the acetamide backbone critically influence properties like lipophilicity (LogP), solubility, and reactivity. A comparison with key analogs is summarized below:

Compound Name Substituents LogP Key Properties Reference
(E)-2-(i-(2-bromobenzyl)-5-methoxy-...) 2-bromobenzyl, methoxy, quinolin 5.458 High lipophilicity, IC50 = 41 μM
2-(4-Bromophenyl)-N-(2-methoxyphenyl)... 4-bromophenyl, methoxyphenyl N/A Structural mimic of benzylpenicillin
N-Benzyl-2-(2-bromophenyl)-2-(2-nitro...) 2-bromophenyl, nitro, benzyl N/A Anticoagulant, antidiabetic activity
N-(2-bromobenzyl)-2,2-dimethoxyacetamide 2-bromobenzyl, dimethoxy Inferred Likely moderate LogP, enhanced solubility
  • Lipophilicity: Bromine and methoxy groups increase and decrease LogP, respectively.
  • Solubility : Methoxy groups improve water solubility via hydrogen bonding. The target compound’s dimethoxy configuration may enhance solubility in polar solvents compared to derivatives like N-(2'-bromophenyl)-N-methoxymethylacetamide (), which has a single methoxymethyl group.

Stability and Reactivity

The electron-donating dimethoxy groups may stabilize the acetamide against hydrolysis compared to electron-withdrawing substituents (e.g., nitro groups in ).

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